molecular formula C8H8BrNO B2781043 (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine CAS No. 1228568-69-1

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2781043
CAS No.: 1228568-69-1
M. Wt: 214.062
InChI Key: VXHJNJHULJJTSD-SSDOTTSWSA-N
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Description

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by the presence of a bromine atom at the 6th position and an amine group at the 3rd position of the dihydrobenzo[b]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Formation of the Dihydrobenzo[b]furan Ring: This step involves the cyclization of an appropriate precursor to form the dihydrobenzo[b]furan ring system. This can be achieved through various cyclization reactions, such as the Friedel-Crafts acylation followed by reduction.

    Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a suitable leaving group on the benzo[b]furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzo[b]furan derivatives.

Scientific Research Applications

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydrobenzo[b]furan: Lacks the amine group at the 3rd position.

    2,3-Dihydrobenzo[b]furan-3-ylamine: Lacks the bromine atom at the 6th position.

    6-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine: Contains a chlorine atom instead of a bromine atom at the 6th position.

Uniqueness

(S)-6-Bromo-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3S)-6-bromo-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHJNJHULJJTSD-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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